2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECTMS) is an organofunctional silane coupling agent, belonging to the class of epoxy silanes. [, , , , , , , , , , , , , , , , , , , , , , , ] These compounds are characterized by the presence of hydrolyzable alkoxy groups on one end and an organic functional group, in this case an epoxy ring, on the other. This bifunctionality allows ECTMS to act as a bridge between inorganic materials (like glass, metals, or silica) and organic polymers. [, , , , , , , , , , , ]
ECTMS plays a significant role in materials science, particularly in modifying surface properties and enhancing compatibility between different components in composites. [, , , , , , , , , , , ]
The synthesis of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane can be approached through several methods involving the reaction of silanes with appropriate organic precursors.
The molecular structure of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane features:
The presence of both ethoxy and methyl groups allows for versatile reactivity patterns typical of silanes, including hydrosilylation and condensation reactions.
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane can participate in various chemical reactions:
The mechanism by which (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane exerts its effects primarily involves:
This hydride transfer is activated by catalysts that stabilize the transition state, making it more reactive towards electrophiles.
These properties influence its applications in various fields including materials science and organic synthesis.
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane finds applications across several domains:
Organofunctional silanes are hybrid molecules characterized by a dual-reactive architecture: an organofunctional group attached to a hydrolyzable silyl group through a stable alkyl bridge. This unique design enables them to act as molecular bridges between inorganic substrates and organic polymers. The compound (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane exemplifies this class, featuring a cycloaliphatic epoxide (7-oxabicyclo[4.1.0]heptane) as its organofunctional group and diethoxy(methyl)silyl as its hydrolyzable moiety [3] [5]. Its molecular formula is C₁₃H₂₆O₃Si, with a molecular weight of 258.43 g/mol [5].
Table 1: Structural Characteristics of Epoxy-Functional Silanes
Compound | Molecular Formula | Molecular Weight (g/mol) | Epoxy Group | Silane Functionality | |
---|---|---|---|---|---|
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane | C₁₃H₂₆O₃Si | 258.43 | Cycloaliphatic epoxide | Diethoxy(methyl)silyl | |
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | C₁₁H₂₂O₄Si | 246.38 | Cycloaliphatic epoxide | Trimethoxysilyl | [1] [4] |
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane | C₁₄H₂₈O₄Si | 288.46 | Cycloaliphatic epoxide | Triethoxysilyl | [2] |
Structurally, the cycloaliphatic epoxide provides ring strain that enhances reactivity toward nucleophiles like amines or carboxylic acids, while the diethoxy(methyl)silyl group undergoes hydrolysis to form silanol (-SiOH) groups. These silanols condense with hydroxylated surfaces (e.g., glass, metals, or fillers) or self-condense into siloxane networks [3] [6]. The methyl substituent on silicon modulates hydrolysis kinetics compared to trialkoxy variants, offering tailored reactivity for specific applications [5].
Epoxy-functional silanes serve as critical interfacial engineering agents in advanced materials due to their dual reactivity. The epoxy group enables covalent bonding with organic matrices (e.g., epoxies, polyamides), while the silane functionality bonds to inorganic surfaces. This synergy enhances stress transfer across interfaces in composite systems, directly impacting mechanical performance [1] [6]. For (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane, the cycloaliphatic epoxide offers distinct advantages over glycidyl-based epoxies: higher ring strain (∼32 kcal/mol vs. ∼27 kcal/mol) accelerates ring-opening reactions, and the aliphatic backbone improves UV stability and reduces viscosity [1] [6].
In nanocomposites, these agents functionalize nanofillers like alumina to improve dispersion in polyamide matrices, mitigating agglomeration and enhancing tensile strength [1] [6]. They also promote adhesion in fiber-reinforced composites; for example, basalt fibers treated with analogous epoxy silanes exhibit superior interfacial bonding with epoxidized vegetable oil resins [1]. Additionally, in sol-gel processes, they act as precursors for SiCOH films, where organic integration modifies dielectric properties [6]. The diethoxy(methyl)silyl variant balances reactivity and steric accessibility—the methyl group reduces cross-link density versus trimethoxy silanes, yielding more flexible interfacial layers [3] [5].
Epoxycyclohexyl-functional silanes emerged in the 1960s–1970s as solutions for adhesion challenges in fiber-reinforced composites and mineral-filled polymers. Early innovations centered on trimethoxy variants like trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (CAS 3388-04-3), commercialized under trade names such as Union Carbide A-186, KBM 303, and Silquest A-186 [4] [6]. These were synthesized via platinum-catalyzed hydrosilylation, where 1-vinyl-3,4-epoxycyclohexane reacts with trimethoxysilane—a method yielding >90% efficiency with chloroplatinic acid catalysts [6].
Table 2: Historical Milestones in Epoxycyclohexyl-Functional Silane Development
Time Period | Development Milestone | Commercial Examples | Key Applications | |
---|---|---|---|---|
1960s–1970s | Introduction of trimethoxy variants | A-186 (Union Carbide), KBM 303 (Shin-Etsu) | Glass fiber sizing, mineral-filled composites | |
1980s–1990s | Diversification to alkoxy variants (diethoxy, methyl-diethoxy) | S 530 (Sila-Ace), Y-4086 | Low-temperature adhesion promoters | [4] [6] |
2000s–Present | Tailored variants for nanotechnology | Custom diethoxy(methyl) derivatives | Nanoparticle functionalization, sol-gel dielectrics | [3] [5] |
The 1980s–1990s saw diversification to alkoxy variants like (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane (CAS 14857-35-3) to address limitations of trimethoxy silanes. Diethoxy(methyl)silyl groups offered controlled hydrolysis for humidity-sensitive processes, while methyl groups reduced brittleness in cured interfaces [3] [5]. Modern applications now leverage these silanes in nanotechnology—enabling nanoscale lithography (e.g., 65-nm polymeric structures via two-photon excitation) and high-performance nanocomposites [1] [6]. This evolution underscores a shift from macroscale adhesion to precision interfacial engineering in advanced materials.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7